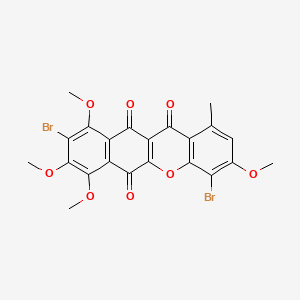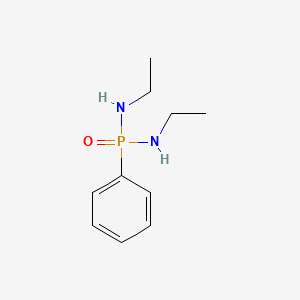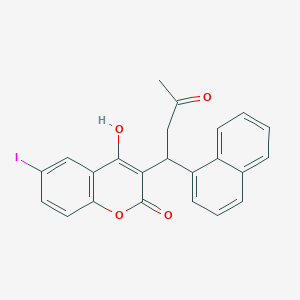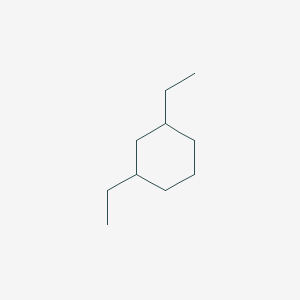
Holmium edetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium edetate is a complex compound consisting of the rare earth element holmium and the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Holmium edetate can be synthesized through a reaction between holmium salts (such as holmium chloride or holmium nitrate) and EDTA in an aqueous solution. The reaction typically involves dissolving the holmium salt in water, followed by the addition of EDTA under controlled pH conditions. The resulting complex is then purified through crystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity holmium salts and EDTA. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as ion exchange chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Holmium edetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce the complex.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of mixed-metal complexes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as mixed-metal complexes with other lanthanides or transition metals.
Aplicaciones Científicas De Investigación
Holmium edetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrolysis.
Biology: this compound is employed in biological studies to investigate the role of holmium in biological systems and its potential therapeutic effects.
Medicine: The compound is used in medical imaging and radiotherapy, particularly in the treatment of certain types of cancer.
Industry: this compound is utilized in the manufacturing of high-performance materials, such as ceramics and alloys, due to its unique properties.
Mecanismo De Acción
The mechanism by which holmium edetate exerts its effects involves its ability to chelate metal ions, thereby influencing various biological and chemical processes. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules. The chelating properties of EDTA enhance the bioavailability and stability of holmium, making it effective in its applications.
Comparación Con Compuestos Similares
Holmium edetate is compared with other similar compounds, such as:
Erbium edetate: Similar in structure but with different biological and chemical properties.
Dysprosium edetate: Another lanthanide complex with distinct applications and reactivity.
Cobalt edetate: A transition metal complex with different coordination chemistry.
These compounds share similarities in their chelating properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can lead to further advancements in its use and potential new discoveries.
Propiedades
Número CAS |
14947-78-5 |
|---|---|
Fórmula molecular |
C10H12HoN2O8- |
Peso molecular |
453.14 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;holmium(3+) |
InChI |
InChI=1S/C10H16N2O8.Ho/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clave InChI |
JSBCKPJZIYMAPF-UHFFFAOYSA-J |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)


![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)

![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
